5,7-Dimethoxycinnoline-3-carboxylic acid 5,7-Dimethoxycinnoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 929975-20-2
VCID: VC8423274
InChI: InChI=1S/C11H10N2O4/c1-16-6-3-8-7(10(4-6)17-2)5-9(11(14)15)13-12-8/h3-5H,1-2H3,(H,14,15)
SMILES: COC1=CC2=NN=C(C=C2C(=C1)OC)C(=O)O
Molecular Formula: C11H10N2O4
Molecular Weight: 234.21 g/mol

5,7-Dimethoxycinnoline-3-carboxylic acid

CAS No.: 929975-20-2

Cat. No.: VC8423274

Molecular Formula: C11H10N2O4

Molecular Weight: 234.21 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dimethoxycinnoline-3-carboxylic acid - 929975-20-2

Specification

CAS No. 929975-20-2
Molecular Formula C11H10N2O4
Molecular Weight 234.21 g/mol
IUPAC Name 5,7-dimethoxycinnoline-3-carboxylic acid
Standard InChI InChI=1S/C11H10N2O4/c1-16-6-3-8-7(10(4-6)17-2)5-9(11(14)15)13-12-8/h3-5H,1-2H3,(H,14,15)
Standard InChI Key NSCWKRULMBQTRF-UHFFFAOYSA-N
SMILES COC1=CC2=NN=C(C=C2C(=C1)OC)C(=O)O
Canonical SMILES COC1=CC2=NN=C(C=C2C(=C1)OC)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

5,7-Dimethoxycinnoline-3-carboxylic acid is systematically named as 5,7-dimethoxycinnoline-3-carboxylic acid under IUPAC nomenclature . Key identifiers include:

PropertyValue
CAS Registry Number929975-20-2
PubChem CID16227995
Molecular FormulaC11H10N2O4\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{O}_{4}
SMILESCOC1=CC2=NN=C(C=C2C(=C1)OC)C(=O)O
InChIKeyNSCWKRULMBQTRF-UHFFFAOYSA-N
Exact Mass234.06405680 Da

The compound’s planar structure facilitates π-π stacking interactions, while the carboxylic acid group enhances solubility in polar solvents .

Spectral and Stereochemical Features

The absence of stereocenters (defined and undefined atom stereocenter count: 0) simplifies its stereochemical profile . Its UV-Vis spectrum likely shows absorption maxima near 270–300 nm due to the conjugated cinnoline core, though experimental data remain unpublished.

Synthesis and Manufacturing

Synthetic Routes

A patent (EP0519140A1) outlines a multi-step synthesis for analogous 1,4-dihydro-4-oxo-cinnoline-3-carboxylic acids :

  • Enamine Formation: Ethyl acetoacetate reacts with primary amines under ultrasonic irradiation to form enamines.

  • Cyclization: Enamines undergo Japp-Klingmann reaction with benzoquinones/naphthoquinones in the presence of CaI₂, yielding 5-hydroxyindole-3-carboxylate intermediates.

  • Hydrolysis: Basic or acidic cleavage of ester groups produces carboxylic acid derivatives.

For 5,7-dimethoxy variants, methoxy groups are introduced via nucleophilic substitution or protected during cyclization. Typical yields range from 45–65%, with purity >95% after recrystallization .

Key Intermediates

  • Intermediate A: 2,6-Dichlorobenzoyl chloride (precursor for electrophilic aromatic substitution).

  • Intermediate B: Ethyl 3-oxobutanoate (enamine precursor).

Reaction conditions (e.g., tetrahydrofuran solvent, 60–80°C) optimize regioselectivity for the 5,7-dimethoxy pattern .

Physicochemical Properties

Computed and Experimental Properties

PropertyValueMethod
XLogP31.0XLogP3 3.0
Hydrogen Bond Donor Count1Cactvs 3.4.6.11
Hydrogen Bond Acceptor Count6Cactvs 3.4.6.11
Topological Polar Surface Area81.5 ŲCactvs 3.4.6.11
Rotatable Bond Count3Cactvs 3.4.6.11
Melting PointNot reported

The compound’s moderate lipophilicity (XLogP3 = 1.0) suggests balanced membrane permeability, while a polar surface area >80 Ų limits blood-brain barrier penetration .

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